molecular formula C10H16N6O3 B2871947 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) CAS No. 296771-08-9

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol)

Cat. No.: B2871947
CAS No.: 296771-08-9
M. Wt: 268.277
InChI Key: QDMPWBKKMIUHSM-UHFFFAOYSA-N
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Description

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) typically involves multiple steps, starting from readily available precursorsThe final step involves the addition of the hydroxyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the amino group can result in various substituted derivatives .

Scientific Research Applications

2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2'-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)bis(propan-2-ol) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O3/c1-9(2,17)5-6(10(3,4)18)16(15-12-5)8-7(11)13-19-14-8/h17-18H,1-4H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPWBKKMIUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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